Author: BenchChem Technical Support Team. Date: January 2026
Abstract
1,4-Dimethyladamantane, a member of the diamondoid family of saturated polycyclic hydrocarbons, presents a unique and compelling scaffold for medicinal chemistry and drug development. Its rigid, three-dimensional structure and lipophilic nature offer distinct advantages in the design of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Dimethyladamantane, detailed synthetic considerations, and an exploration of its current and potential applications for researchers, scientists, and drug development professionals.
Introduction: The Adamantane Scaffold in Modern Drug Discovery
The adamantane cage, a perfectly symmetrical and strain-free tricyclic hydrocarbon, has captivated chemists since its discovery. Its inherent properties, including high thermal stability, lipophilicity, and a rigid framework, make it an attractive building block in medicinal chemistry. The introduction of functional groups onto the adamantane core allows for the precise spatial orientation of pharmacophoric elements, a critical factor in optimizing drug-receptor interactions. Furthermore, the bulky and hydrophobic nature of the adamantane moiety can significantly influence a drug's pharmacokinetic profile, often enhancing metabolic stability and facilitating passage across biological membranes.
This guide focuses specifically on 1,4-Dimethyladamantane, a derivative where two methyl groups are positioned at the bridgehead (1) and tertiary (4) carbons of the adamantane cage. This substitution pattern imparts specific physicochemical characteristics that can be strategically exploited in drug design.
Physicochemical Properties of 1,4-Dimethyladamantane
A thorough understanding of the physical and chemical properties of a molecular scaffold is fundamental to its application in drug development. The following sections detail the key characteristics of 1,4-Dimethyladamantane.
Molecular Structure and Identification
1,4-Dimethyladamantane is a saturated hydrocarbon with the molecular formula C₁₂H₂₀.[1][2][3] Its rigid, diamond-like cage structure is comprised of three fused cyclohexane rings in the chair conformation. The two methyl groups are located at positions 1 and 4.
Key Identifiers:
-
IUPAC Name: 1,4-dimethyladamantane[1]
-
CAS Number: 16267-35-9[1]
-
Molecular Formula: C₁₂H₂₀[1][2][3]
-
Molecular Weight: 164.29 g/mol [1][4]
Due to the substitution pattern, 1,4-Dimethyladamantane can exist as stereoisomers, specifically cis and trans isomers, which may exhibit different biological activities.[2]
graph "1_4_Dimethyladamantane_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Adamantane Core
C1 [pos="0,1.5!", label="C"];
C2 [pos="-1.2,0.75!", label="C"];
C3 [pos="-1.2,-0.75!", label="C"];
C4 [pos="0,-1.5!", label="C"];
C5 [pos="1.2,-0.75!", label="C"];
C6 [pos="1.2,0.75!", label="C"];
C7 [pos="0,0!", label="C"];
C8 [pos="-2.4,0!", label="C"];
C9 [pos="2.4,0!", label="C"];
C10 [pos="0,0.75!", label=""]; //dummy for bridge
// Methyl Groups
Me1 [pos="-0.5,2.5!", label="CH₃"];
Me4 [pos="0.5,-2.5!", label="CH₃"];
// Bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C1 -- C7;
C2 -- C8;
C3 -- C8;
C4 -- C7;
C5 -- C9;
C6 -- C9;
C8 -- C7;
C9 -- C7;
C1 -- Me1 [label="1"];
C4 -- Me4 [label="4"];
}
Caption: Molecular structure of 1,4-Dimethyladamantane.
Tabulated Physical Properties
The following table summarizes key physical properties of 1,4-Dimethyladamantane, including both experimentally determined and computationally predicted values.
| Property | Value | Unit | Source |
| Molecular Weight | 164.29 | g/mol | [1][4] |
| Boiling Point (Predicted) | 206.7 ± 7.0 | °C | [5] |
| Density (Predicted) | 0.943 ± 0.06 | g/cm³ | [5] |
| LogP (Octanol/Water Partition Coefficient, Predicted) | 4.5 | [1] |
| Water Solubility (log10WS, Predicted) | -3.32 | mol/l | [4] |
| Enthalpy of Vaporization (ΔvapH°, Predicted) | 40.45 | kJ/mol | [4] |
| Enthalpy of Fusion (ΔfusH°, Predicted) | 14.99 | kJ/mol | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1,4-Dimethyladamantane.
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a common technique for identifying 1,4-Dimethyladamantane. The mass spectrum will show a molecular ion peak (M+) at m/z 164, corresponding to the molecular weight of the compound. Fragmentation patterns will be characteristic of the adamantane cage.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 1,4-Dimethyladamantane will show signals corresponding to the methyl protons and the protons of the adamantane cage. The chemical shifts and splitting patterns will be influenced by the rigid, symmetrical structure.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of 1,4-Dimethyladamantane is characterized by C-H stretching and bending vibrations. The absence of functional group absorptions (e.g., C=O, O-H) confirms its saturated hydrocarbon nature. The spectrum for the related 1,3-dimethyladamantane shows characteristic peaks in the C-H stretching region (around 2800-3000 cm⁻¹) and bending region (around 1450 cm⁻¹).[7][8]
Synthesis and Chemical Reactivity
The synthesis of 1,4-Dimethyladamantane and its subsequent functionalization are key to its utility in drug discovery.
Synthetic Approaches
The synthesis of 1,4-Dimethyladamantane can be approached through the isomerization of other C₁₂H₂₀ hydrocarbons using a Lewis acid catalyst. A general and widely applicable method for the synthesis of adamantane and its alkylated derivatives involves the aluminum chloride-catalyzed rearrangement of a suitable polycyclic hydrocarbon precursor.[9] For instance, the synthesis of 1,3-dimethyladamantane has been reported via the rearrangement of perhydroacenaphthene.[10] A similar strategy could be employed for the synthesis of the 1,4-isomer, potentially starting from a different C₁₂H₂₀ isomer or a mixture of isomers.
graph "Synthesis_Workflow" {
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edge [color="#202124"];
Start [label="Polycyclic C₁₂H₂₀ Precursor"];
Catalyst [label="Lewis Acid Catalyst\n(e.g., AlCl₃)", shape=ellipse, fillcolor="#34A853"];
Reaction [label="Isomerization/\nRearrangement", shape=cds, fillcolor="#FBBC05"];
Product [label="1,4-Dimethyladamantane"];
Purification [label="Purification\n(e.g., Distillation,\nChromatography)", shape=box, fillcolor="#EA4335"];
Start -> Catalyst [style=invis];
Catalyst -> Reaction;
Start -> Reaction;
Reaction -> Product;
Product -> Purification;
}
Caption: Generalized workflow for the synthesis of 1,4-Dimethyladamantane.
Representative Experimental Protocol (Analogous to Adamantane Synthesis):
This protocol is a generalized representation based on the synthesis of adamantane and its derivatives. Optimization would be required for the specific synthesis of 1,4-Dimethyladamantane.
-
Reaction Setup: A suitable C₁₂H₂₀ polycyclic hydrocarbon precursor is charged into a reaction vessel equipped with a stirrer, condenser, and addition funnel.
-
Catalyst Addition: Anhydrous aluminum chloride is added as the catalyst.
-
Reaction: The mixture is heated and stirred to initiate the isomerization reaction. The reaction progress is monitored by gas chromatography.
-
Workup: Upon completion, the reaction mixture is cooled and quenched, for example, by pouring it onto ice. The organic layer is separated.
-
Purification: The crude product is purified by distillation or chromatography to isolate 1,4-Dimethyladamantane.
Chemical Reactivity
The chemical reactivity of 1,4-Dimethyladamantane is largely dictated by the adamantane core. The bridgehead positions (1, 3, 5, and 7) are particularly susceptible to functionalization. However, in 1,4-Dimethyladamantane, one bridgehead position is already occupied by a methyl group.
-
Halogenation: Adamantanes can be halogenated at the bridgehead positions. For example, bromination can be achieved using bromine.
-
Oxidation: Oxidation reactions can introduce hydroxyl groups at the tertiary carbon atoms of the adamantane cage.
-
Nitration: Nitration can also occur at the bridgehead positions.
The presence of the methyl groups can influence the regioselectivity of these reactions. The reactivity of higher diamondoids has been studied as a model for the chemical properties of nanodiamond surfaces, indicating that functionalization can be achieved with common electrophiles and oxidizers.[11]
Applications in Drug Development
The unique structural and physicochemical properties of 1,4-Dimethyladamantane make it a valuable scaffold in drug design.
The Adamantane Scaffold in Medicinal Chemistry
Adamantane derivatives have found applications in a wide range of therapeutic areas, including antiviral, and neurological drugs. The adamantane moiety is often introduced into drug molecules to:
-
Increase Lipophilicity: This can enhance membrane permeability and oral bioavailability.
-
Improve Metabolic Stability: The rigid, saturated hydrocarbon structure is resistant to metabolic degradation.
-
Provide a Rigid Scaffold: This allows for the precise positioning of pharmacophoric groups to optimize interactions with biological targets.
1,4-Dimethyladamantane as a Building Block
1,4-Dimethyladamantane can serve as a starting material for the synthesis of more complex, biologically active molecules. For example, functionalization of the adamantane core can introduce pharmacophoric groups. A notable example of a drug derived from a dimethyladamantane scaffold is Memantine (1-amino-3,5-dimethyladamantane hydrochloride), an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[12] While Memantine is a derivative of 1,3-dimethyladamantane, the synthetic strategies and the role of the dimethyladamantane core are highly relevant to the potential applications of the 1,4-isomer.
graph "Drug_Scaffold_Application" {
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node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"];
edge [color="#202124"];
Scaffold [label="1,4-Dimethyladamantane\nScaffold"];
Properties [label="Lipophilicity,\nRigidity,\nMetabolic Stability", shape=ellipse, fillcolor="#34A853"];
Functionalization [label="Chemical\nFunctionalization", shape=cds, fillcolor="#FBBC05"];
Pharmacophore [label="Addition of\nPharmacophoric Groups", shape=box, fillcolor="#EA4335"];
Drug [label="Novel Drug\nCandidate"];
Scaffold -> Properties [dir=none];
Scaffold -> Functionalization;
Functionalization -> Pharmacophore;
Pharmacophore -> Drug;
}
Caption: Conceptual application of 1,4-Dimethyladamantane as a drug scaffold.
Pharmacokinetic Considerations
The pharmacokinetic properties of drugs containing a 1,4-dimethyladamantane moiety are expected to be influenced by its high lipophilicity. This can lead to a large volume of distribution and good penetration into the central nervous system. The metabolic stability of the adamantane cage can result in a longer half-life. However, detailed pharmacokinetic studies specifically on 1,4-Dimethyladamantane are limited in the public domain. Studies on related compounds like N,N-dimethylacetamide, a solvent used in some drug formulations, have explored its pharmacokinetics in pediatric patients.[13][14]
Safety and Toxicology
Safety and toxicological data for 1,4-Dimethyladamantane are not extensively reported. However, information from material safety data sheets (MSDS) for adamantane and its derivatives indicates that they should be handled with care. Adamantane itself is classified as harmful to aquatic life with long-lasting effects.[15] For any new compound intended for pharmaceutical development, a comprehensive toxicological assessment is essential.
Conclusion
1,4-Dimethyladamantane represents a promising and underexplored scaffold for the development of novel therapeutics. Its well-defined three-dimensional structure, coupled with its inherent lipophilicity and metabolic stability, offers a unique set of properties for medicinal chemists to exploit. While further research is needed to fully elucidate its synthetic accessibility, detailed reactivity, and biological profile, the foundational knowledge of adamantane chemistry provides a strong basis for its application in the rational design of next-generation drugs. This guide serves as a foundational resource for scientists and researchers poised to explore the potential of this intriguing molecule.
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